1-(2-Hydroxy-4-methylphenyl)-3-(2-methylphenyl)propane-1,3-dione
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Overview
Description
1-(2-Hydroxy-4-methylphenyl)-3-(2-methylphenyl)propane-1,3-dione is an organic compound with a complex structure It is characterized by the presence of hydroxy and methyl groups attached to phenyl rings, which are connected by a propane-1,3-dione backbone
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing this compound involves an aldol condensation reaction between 2-hydroxy-4-methylbenzaldehyde and 2-methylacetophenone. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions.
Claisen-Schmidt Condensation: Another method involves the Claisen-Schmidt condensation of 2-hydroxy-4-methylbenzaldehyde with 2-methylacetophenone in the presence of a base like sodium ethoxide or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The carbonyl groups in the propane-1,3-dione backbone can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro or halogen groups on the phenyl rings.
Scientific Research Applications
1-(2-Hydroxy-4-methylphenyl)-3-(2-methylphenyl)propane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(2-Hydroxy-4-methylphenyl)-3-(2-methylphenyl)propane-1,3-dione exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.
Chemical Reactions: In synthetic applications, the compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which affect its behavior in various chemical reactions.
Comparison with Similar Compounds
1-(2-Hydroxy-4-methylphenyl)-3-(2-methylphenyl)propane-1,3-dione can be compared with other similar compounds:
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione: Lacks the methyl groups, which may affect its reactivity and biological activity.
1-(2-Hydroxy-4-methylphenyl)-3-phenylpropane-1,3-dione: Similar structure but with only one methyl group, leading to different chemical and biological properties.
1-(2-Hydroxy-4-methylphenyl)-3-(4-methylphenyl)propane-1,3-dione: The position of the methyl group on the phenyl ring can influence the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2-hydroxy-4-methylphenyl)-3-(2-methylphenyl)propane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-7-8-14(15(18)9-11)17(20)10-16(19)13-6-4-3-5-12(13)2/h3-9,18H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNCJHDHTZWAKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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